

physicochemical properties of 5-**Iodo-1H-indazole-3-carboxylic acid**

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Compound of Interest

Compound Name: 5-*Iodo-1H-indazole-3-carboxylic acid*

Cat. No.: B173683

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An In-Depth Technical Guide to the Physicochemical Properties of **5-Iodo-1H-indazole-3-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals Introduction

5-Iodo-1H-indazole-3-carboxylic acid is a versatile heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research.^[1] Its indazole core is a recognized pharmacophore known for its biological activity, making this molecule a valuable building block in the synthesis of novel therapeutic agents.^[1] The presence of an iodine substituent at the 5-position enhances its reactivity, permitting diverse functionalization crucial in the drug development process.^[1] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of potential anti-cancer and anti-inflammatory drugs.^[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its role in synthetic applications.

Physicochemical Properties

The fundamental physicochemical properties of **5-Iodo-1H-indazole-3-carboxylic acid** are summarized below. While some properties are well-documented, specific experimental values

for melting point, solubility, pKa, and logP are not readily available in the surveyed literature.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ IN ₂ O ₂	[1] [2]
Molecular Weight	288.04 g/mol	[1] [2]
CAS Number	1077-97-0	[1] [2]
Appearance	Brown powder	[1]
Purity	≥95% (HPLC)	[1] [2]
Boiling Point	435.6°C at 760 mmHg	[3]
Density	2.111 g/cm ³	[3]
Melting Point	Data not available. The parent compound, Indazole-3-carboxylic acid, melts at 266-270 °C (decomposition).	N/A
Solubility	Quantitative data not available. See Section 3.2 for determination protocol.	N/A
pKa	Experimental data not available. See Section 3.3 for determination protocol.	N/A
logP	Experimental data not available. See Section 3.4 for determination protocol.	N/A

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These standard protocols are applicable for **5-Iodo-1H-indazole-3-carboxylic acid**.

Melting Point Determination (Capillary Method)

This method is a common and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

- Melting point apparatus or Thiele tube setup
- Glass capillary tubes (sealed at one end)[\[4\]](#)
- Thermometer
- Heating bath (e.g., mineral oil)[\[5\]](#)
- Sample (dried and powdered)

Procedure:

- Sample Preparation: Ensure the sample of **5-Iodo-1H-indazole-3-carboxylic acid** is completely dry and finely powdered.[\[5\]](#)
- Loading the Capillary Tube: Jab the open end of the capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Repeat until the packed sample is 2-3 mm high.[\[4\]](#)[\[6\]](#)
- Apparatus Setup: Attach the capillary tube to the thermometer, ensuring the sample is aligned with the middle of the thermometer's bulb. Place the assembly into the heating bath.[\[6\]](#)
- Approximate Determination: Heat the bath at a relatively fast rate (4-5°C per minute) to find an approximate melting temperature.[\[6\]](#)
- Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[\[6\]](#) Begin heating again, but control the rate to 1-2°C per minute once the temperature is about 15°C below the expected melting point.[\[6\]](#)
- Observation and Recording: Record the temperature range from the point when the first drop of liquid appears (onset of melting) to when the entire sample has turned into a transparent

liquid (complete melting).[4][6] Repeat the procedure at least twice with fresh samples for consistency.[6]

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for reliably measuring equilibrium solubility.[7]

Apparatus:

- Stoppered flasks or vials
- Shaker or agitator in a temperature-controlled environment (e.g., incubator or water bath)
- Centrifuge and/or filtration system (e.g., solubility filter plates)[8]
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
- pH meter

Procedure:

- Preparation: Add an excess amount of solid **5-Iodo-1H-indazole-3-carboxylic acid** to a flask containing the desired solvent (e.g., water, buffer at a specific pH). The excess solid should be sufficient to form a suspension.[7]
- Equilibration: Seal the flasks tightly and place them in a shaker with controlled temperature (e.g., 25°C or 37°C). Agitate the mixtures for a predetermined time (e.g., 24 to 72 hours) to allow them to reach equilibrium.[9][10]
- Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by allowing the suspension to settle, followed by centrifugation or filtration to obtain a clear, saturated solution.[8][10]
- Quantification: Carefully extract an aliquot of the clear supernatant. Prepare necessary dilutions and analyze the concentration of the dissolved compound using a suitable and pre-calibrated analytical method, such as HPLC-UV or LC-MS/MS.[9][11]

- pH Measurement: The pH of the suspension should be measured at the beginning and end of the experiment to ensure it has not significantly changed.[7] The final concentration represents the solubility of the compound under the tested conditions.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique used to determine the acid dissociation constant (pKa) by monitoring pH changes during titration.[12][13]

Apparatus:

- Calibrated pH meter and electrode[12]
- Magnetic stirrer and stir bar
- Burette
- Reaction vessel
- Standardized titrant (e.g., 0.1 M NaOH for an acidic compound)[12]
- Inert gas supply (e.g., Nitrogen)

Procedure:

- Solution Preparation: Dissolve an accurately weighed amount of **5-Iodo-1H-indazole-3-carboxylic acid** in a suitable solvent (e.g., water or a co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[12] To maintain constant ionic strength, a salt like 0.15 M KCl can be added.[12]
- Inert Atmosphere: Purge the solution with nitrogen before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements.[12][14]
- Titration: Place the solution in the reaction vessel with the pH electrode and a stir bar. Begin stirring and record the initial pH. Add the standardized titrant (NaOH) in small, precise increments, recording the pH after each addition has stabilized.[12]

- Data Analysis: Continue the titration well past the equivalence point. Plot the recorded pH values against the volume of titrant added to generate a titration curve.
- pKa Calculation: The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). This point corresponds to the inflection point on the titration curve.[15] The analysis can be refined by plotting the first or second derivative of the curve. Perform a minimum of three titrations to ensure reproducibility.[12]

logP Determination (HPLC Method)

The partition coefficient (logP) can be estimated indirectly but rapidly using reverse-phase high-performance liquid chromatography (RP-HPLC).[16] This method correlates the retention time of a compound with the known logP values of a set of standards.

Apparatus:

- RP-HPLC system with a C18 column and UV detector[16]
- Mobile phase (e.g., buffered aqueous solution and organic modifier like methanol or acetonitrile)
- Reference compounds with known logP values
- Octanol-saturated water and water-saturated octanol (for shake-flask validation if needed)

Procedure:

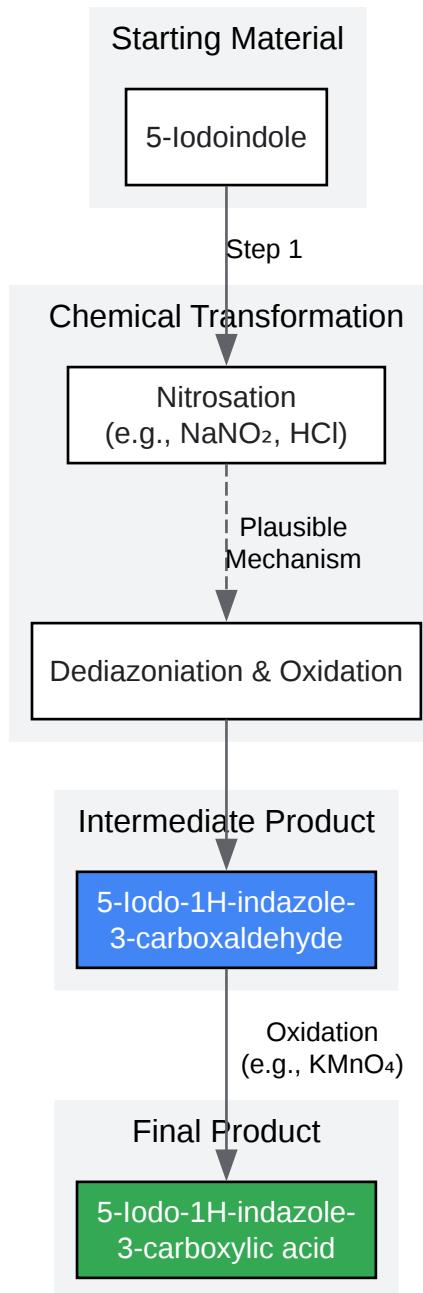
- Standard Calibration: Prepare solutions of several reference compounds with a range of known logP values. Inject each standard onto the C18 column and record its retention time ($t_{R_}$).
- Determine Void Time: Inject a non-retained compound (e.g., uracil) to determine the column void time ($t_{0_}$).
- Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: $k' = (t_{R_} - t_{0_}) / t_{0_}$.

- Create Calibration Curve: Plot the logarithm of the capacity factor ($\log k'$) for each standard against its known $\log P$ value. Perform a linear regression to generate a calibration curve.[16]
- Sample Analysis: Prepare a solution of **5-Iodo-1H-indazole-3-carboxylic acid** and inject it into the HPLC system under the identical conditions used for the standards.
- $\log P$ Calculation: Record the retention time of the sample, calculate its $\log k'$, and use the calibration curve equation to determine its $\log P$ value.[16] This method is valid for neutral molecules; for ionizable compounds like this one, the pH of the mobile phase must be controlled to ensure the compound is in its neutral form.[16]

Synthesis and Applications

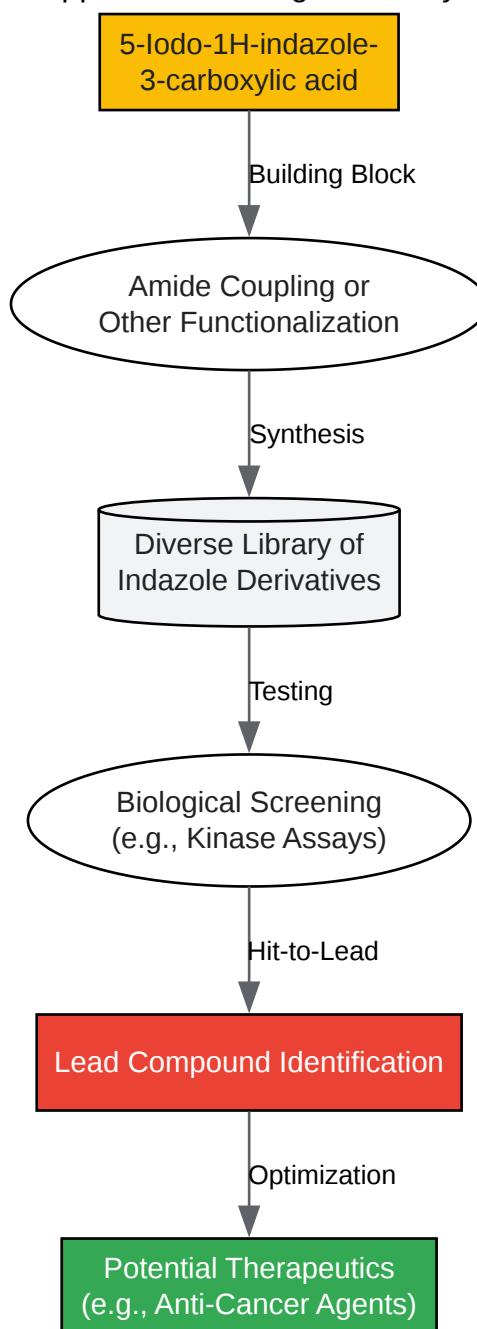
5-Iodo-1H-indazole-3-carboxylic acid is a crucial intermediate. Its synthesis and subsequent use as a building block are central to its utility in drug discovery.

General Synthesis Workflow

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Caption: Plausible synthesis route from 5-iodoindole.

Application in Drug Discovery

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Caption: Role as a key building block in pharmaceutical R&D.

Safety and Storage

- Storage: Store at 0-8°C.[1]

- Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

5-Iodo-1H-indazole-3-carboxylic acid is a compound with significant potential, primarily serving as a reactive intermediate for the synthesis of complex molecules in drug discovery. While core identifying properties are established, further experimental determination of its solubility, pKa, and logP is necessary for comprehensive characterization in preclinical development. The standardized protocols outlined in this guide provide a clear framework for researchers to obtain this critical data, enabling the full exploitation of this molecule's potential in developing next-generation therapeutics.

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